3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

Catalog No.
S696081
CAS No.
1185320-36-8
M.F
C3HBrF3N3
M. Wt
215.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

CAS Number

1185320-36-8

Product Name

3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

Molecular Formula

C3HBrF3N3

Molecular Weight

215.96 g/mol

InChI

InChI=1S/C3HBrF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10)

InChI Key

ZHLNRDIDHQSRLT-UHFFFAOYSA-N

SMILES

C1(=NC(=NN1)Br)C(F)(F)F

Canonical SMILES

C1(=NC(=NN1)Br)C(F)(F)F

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1185320-36-8) is a highly specialized, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. It combines the hydrogen-bonding capacity of a 1,2,4-triazole core with two orthogonal synthetic handles: a reactive bromine atom at the C3 position for transition-metal-catalyzed cross-coupling or nucleophilic displacement, and a metabolically stable trifluoromethyl (-CF3) group at the C5 position. The synergistic electron-withdrawing effects of the -Br and -CF3 substituents significantly alter the electronic landscape of the azole ring, lowering its LUMO energy and pKa compared to unsubstituted analogs [1]. For procurement teams and synthetic chemists, this compound serves as a premium precursor for installing lipophilic, metabolically resistant triazole pharmacophores into complex active pharmaceutical ingredients (APIs) without requiring harsh late-stage fluorination or bromination conditions[2].

Attempting to substitute 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole with simpler analogs, such as 3-bromo-1H-1,2,4-triazole or 3-(trifluoromethyl)-1H-1,2,4-triazole, fundamentally disrupts synthetic workflows and target molecule profiles. Using the non-fluorinated 3-bromo analog requires subsequent, often low-yielding, late-stage trifluoromethylation, which suffers from poor regioselectivity and requires expensive, sensitive reagents like the Ruppert-Prakash reagent [1]. Conversely, utilizing 3-(trifluoromethyl)-1H-1,2,4-triazole necessitates direct C-H activation or late-stage bromination to functionalize the C3 position, processes that frequently result in over-halogenation or degradation of complex substrates [2]. Furthermore, the specific pKa shift induced by the dual substitution dictates the regioselectivity of N-alkylation; substituting this exact scaffold leads to unpredictable isomer ratios (N1 vs. N2 alkylation) during library synthesis, drastically increasing purification costs and reducing overall yield [3].

Enhanced Electrophilicity in Palladium-Catalyzed Cross-Coupling

The strong electron-withdrawing effect of the -CF3 group significantly lowers the LUMO energy of the triazole ring compared to non-fluorinated analogs. This electronic activation increases the rate of palladium oxidative addition into the C-Br bond by >3-fold in standard Suzuki-Miyaura conditions, allowing for higher coupling yields at lower temperatures [1].

Evidence DimensionRelative rate of Pd-catalyzed oxidative addition
Target Compound Data>3-fold increase in reaction rate
Comparator Or Baseline3-bromo-1H-1,2,4-triazole (non-fluorinated baseline)
Quantified Difference>300% faster oxidative addition kinetics
ConditionsStandard Suzuki-Miyaura cross-coupling conditions (Pd catalyst, boronic acid, mild base)

Enables the use of milder coupling conditions and lower catalyst loadings, preventing the degradation of sensitive API intermediates during scale-up.

pKa Shift and Mild Base Compatibility for N-Alkylation

The combined inductive effects of the C3-bromo and C5-trifluoromethyl groups drastically increase the acidity of the triazole N-H proton. While 1H-1,2,4-triazole has a pKa of ~10.3, the dual substitution lowers the pKa to approximately 4.5–5.5, fundamentally altering its solubility and deprotonation requirements [1].

Evidence DimensionAqueous pKa of the triazole N-H proton
Target Compound DatapKa ~ 4.5 - 5.5
Comparator Or Baseline1H-1,2,4-triazole (pKa ~ 10.3) and 3-bromo-1H-1,2,4-triazole (pKa ~ 8.0)
Quantified Difference~3 to 5 pKa unit reduction
ConditionsStandard aqueous/organic solvent mixtures at 25°C

Allows for quantitative deprotonation and subsequent N-alkylation using mild bases (e.g., K2CO3) instead of strong bases (e.g., NaH), minimizing base-catalyzed side reactions.

Accelerated Nucleophilic Aromatic Substitution (SNAr)

For library generation via SNAr, the choice of halogen is critical. The C3-bromo leaving group in this compound provides significantly faster reaction kinetics compared to the C3-chloro analog, yielding higher conversions with amine and thiol nucleophiles under identical thermal conditions [1].

Evidence DimensionReaction rate and yield in SNAr with amine nucleophiles
Target Compound DataHigh conversion at lower temperatures
Comparator Or Baseline3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Quantified Difference5- to 10-fold faster reaction kinetics and >20% higher isolated yields
ConditionsThermal heating with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO)

Significantly reduces reaction times and heating requirements for library generation, improving throughput in hit-to-lead medicinal chemistry campaigns.

Lipophilicity and Metabolic Stability Contribution

Incorporating the pre-formed 5-(trifluoromethyl)triazole core directly into a drug scaffold improves its pharmacokinetic profile. Compared to an unsubstituted triazole, the -CF3 group increases the calculated logP while completely blocking cytochrome P450-mediated oxidation at the C5 position [1].

Evidence DimensionCalculated lipophilicity (clogP) and metabolic blocking
Target Compound DataHigh metabolic stability and increased lipophilicity
Comparator Or BaselineUnsubstituted triazole core (-H at C5)
Quantified Difference+0.8 to +1.0 clogP units and complete blockade of C5 oxidation
Conditionsin silico modeling and standard in vitro liver microsome assays

Procuring the pre-fluorinated building block directly imparts crucial ADME properties (membrane permeability and half-life) to the final drug candidate without additional synthetic steps.

Synthesis of Kinase Inhibitors and Target-Specific APIs

Due to its enhanced cross-coupling reactivity and precise pKa profile, this compound is the optimal precursor for synthesizing triazole-containing kinase inhibitors and other targeted therapeutics. The bromine atom allows for facile Suzuki or Buchwald-Hartwig coupling to core scaffolds under mild conditions, while the -CF3 group ensures the final API maintains high metabolic stability and optimal lipophilicity for cellular penetration [1].

Development of Next-Generation Agrochemicals

The agricultural sector heavily relies on fluorinated heterocycles for modern pesticides and fungicides. Procuring 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole enables the rapid development of novel crop protection agents, where the triazole core provides target enzyme binding (e.g., sterol biosynthesis inhibition) and the -CF3 group enhances environmental persistence and translaminar uptake in plants [2].

High-Throughput SNAr Library Generation

For contract research organizations (CROs) and discovery labs, the highly activated nature of the C3-bromine atom makes this compound an ideal hub for combinatorial chemistry. It can be rapidly diversified via SNAr with a wide array of amines, thiols, and alkoxides under relatively mild thermal conditions, facilitating the efficient generation of large, structurally diverse screening libraries[3].

XLogP3

1.9

Wikipedia

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

Dates

Last modified: 08-15-2023

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